

Application Notes and Protocols for the Flow Chemistry Synthesis of Bromofluoropropanes

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Compound of Interest

Compound Name: Bromofluoropropane

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These application notes provide detailed protocols and quantitative data for the synthesis of key **bromofluoropropane** building blocks using continuous flow chemistry. The adoption of flow chemistry for these syntheses offers significant advantages in terms of safety, efficiency, and scalability, particularly when handling hazardous reagents or performing highly exothermic reactions.

Application Note 1: Continuous Flow Synthesis of 3-Bromo-1,1,1-trifluoropropane

Introduction:

3-Bromo-1,1,1-trifluoropropane is a valuable building block in the synthesis of pharmaceuticals, including anti-cancer drugs.^[1] Traditional batch synthesis methods can be inefficient, suffering from poor yields and selectivity. Continuous flow processing offers a robust and scalable alternative by enabling precise control over reaction parameters, leading to higher conversion and selectivity.^{[1][2]} This protocol describes the continuous gas-phase hydrobromination of 3,3,3-trifluoropropene.

Experimental Protocol:

A continuous flow process for the synthesis of 3-bromo-1,1,1-trifluoropropane is achieved by reacting 3,3,3-trifluoropropene with hydrogen bromide at elevated temperatures over an active

carbon catalyst.[1][2]

Materials:

- 3,3,3-trifluoropropene
- Hydrogen bromide (HBr)
- Active carbon catalyst
- Flow reactor system (e.g., heated packed-bed reactor)
- Gas and liquid feed controllers
- Back-pressure regulator
- Collection system

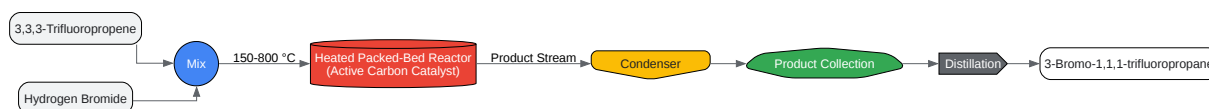
Procedure:

- Pack a tubular reactor with an active carbon catalyst.
- Heat the reactor to the desired temperature (e.g., 150-800 °C).
- Introduce a continuous flow of gaseous 3,3,3-trifluoropropene and hydrogen bromide into the heated reactor.
- Maintain a constant pressure within the reactor using a back-pressure regulator.
- The product stream exiting the reactor is cooled and collected.
- The collected product can be purified by conventional methods such as distillation to separate the desired 3-bromo-1,1,1-trifluoropropane from the isomeric byproduct, 2-bromo-1,1,1-trifluoropropane, and any unreacted starting materials.[1]

Quantitative Data Summary:

Parameter	Value	Reference
Reactants	3,3,3-trifluoropropene, Hydrogen Bromide	[1][2]
Catalyst	Active Carbon	[1][2]
Temperature	150 - 800 °C	[2]
Residence Time	0.1 - 200.0 seconds	[1][2]
Preferred Residence Time	0.1 - 60.0 seconds	[2]
More Preferred Residence Time	5.0 - 15.0 seconds	[1][2]
Conversion of 3,3,3-trifluoropropene	33%	[1]
Selectivity for 3-bromo-1,1,1-trifluoropropane	98%	[1]
Selectivity for CF ₃ CHBrCH ₃	1%	[1]
Combined Selectivity	99%	[1]

Experimental Workflow Diagram:

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Caption: Continuous flow synthesis of 3-bromo-1,1,1-trifluoropropane.

Application Note 2: Flow Synthesis of Celecoxib Utilizing 2-Bromo-3,3,3-trifluoropropene

Introduction:

2-Bromo-3,3,3-trifluoropropene is a versatile trifluoromethyl building block. Its application in the total flow synthesis of the anti-inflammatory drug Celecoxib highlights the power of continuous processing for producing active pharmaceutical ingredients (APIs) with high purity and yield.^[3] This multi-step synthesis demonstrates the seamless integration of hazardous organolithium chemistry and subsequent reactions in a continuous manner.

Experimental Protocol:

The total flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene involves three main steps: formation of trifluoropropynyl lithium, reaction with an aldehyde, and subsequent oxidation and condensation.^[3]

Materials:

- 2-Bromo-3,3,3-trifluoropropene
- n-Butyllithium (n-BuLi)
- Aldehyde (specific aldehyde not detailed in the abstract)
- Oxidizing agent
- 4-Sulfamidophenylhydrazine
- Flow reactor system with multiple reaction coils and pumps
- Temperature controllers
- In-line quenching and extraction capabilities

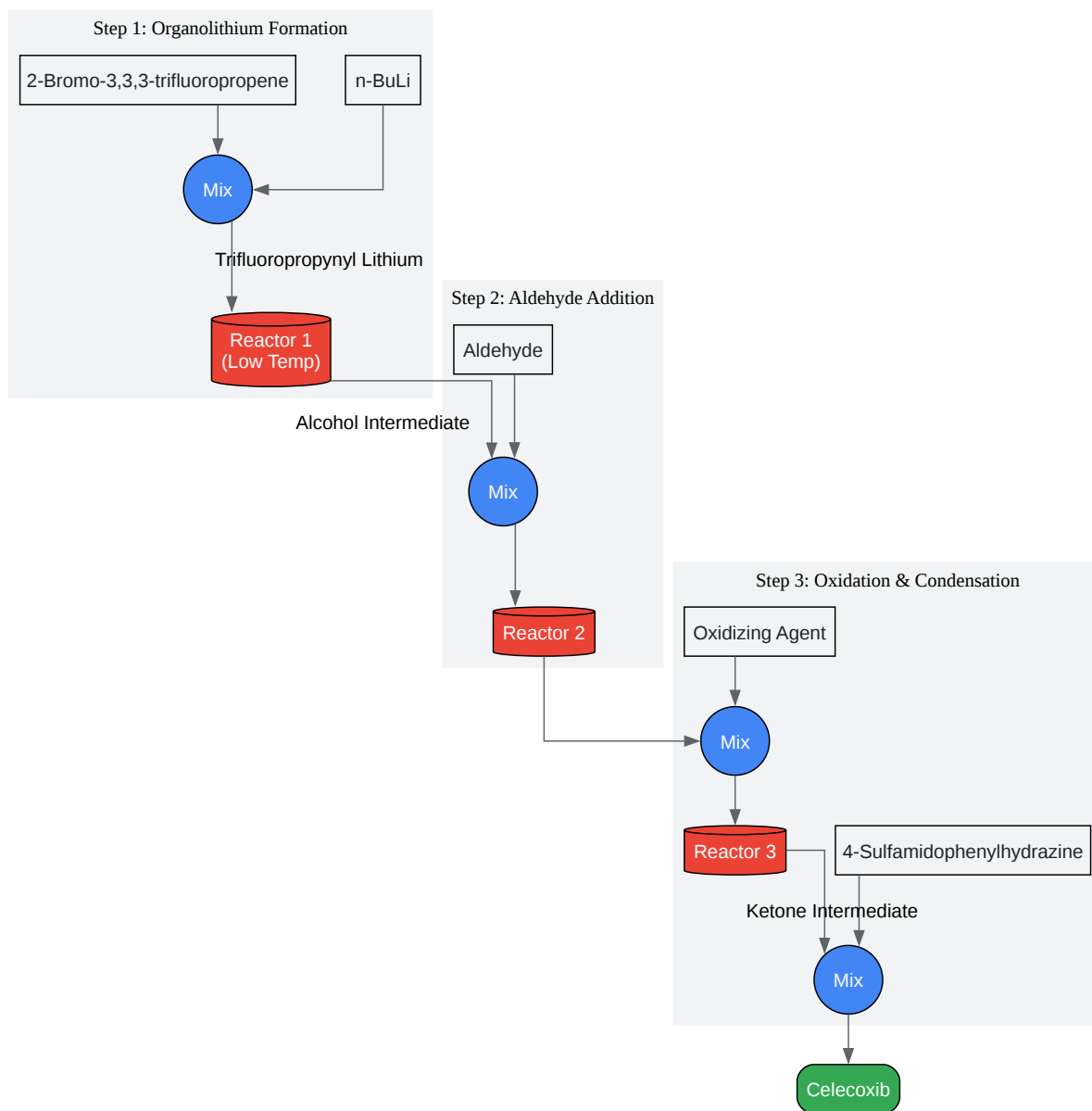
Procedure:

- **Step 1: Generation of Trifluoropropynyl Lithium:** A solution of 2-bromo-3,3,3-trifluoropropene in a suitable solvent is continuously pumped and mixed with a solution of n-butyllithium at a low temperature to generate trifluoropropynyl lithium.
- **Step 2: Aldehyde Addition:** The freshly generated organolithium species is immediately mixed with a continuous stream of an aldehyde solution in a second reaction coil.
- **Step 3: Oxidation and Condensation:** The resulting alcohol from the previous step is then subjected to an in-line oxidation to form the corresponding ketone. This ketone is then reacted with 4-sulfamidophenylhydrazine in a final reaction coil to yield Celecoxib with full regioselectivity.[3]
- The entire process is conducted in a closed flow system, minimizing exposure to hazardous intermediates.

Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	2-Bromo-3,3,3-trifluoropropene	[3]
Key Reagents	n-Butyllithium, Aldehyde, Oxidizing Agent, 4-Sulfamidophenylhydrazine	[3]
Number of Steps	3	[3]
Overall Yield	50%	[3]
Cumulated Residence Time	1 hour	[3]
Final Product	Celecoxib	[3]

Experimental Workflow Diagram:



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Caption: Multi-step flow synthesis of Celecoxib.

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